molecular formula C16H15N7O2 B10947080 2-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-yl][1,2,4]triazolo[1,5-c]quinazoline

2-[1-(5-methyl-3-nitro-1H-pyrazol-1-yl)propan-2-yl][1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B10947080
M. Wt: 337.34 g/mol
InChI Key: IVLUGVNYBUXSAG-UHFFFAOYSA-N
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Description

2-[1-METHYL-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is a complex heterocyclic compound that features a unique combination of pyrazole, triazole, and quinazoline moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-METHYL-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the pyrazole ring, followed by the construction of the triazoloquinazoline framework. Common synthetic routes may involve:

    Formation of Pyrazole Ring: This step can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Nitration: Introduction of the nitro group into the pyrazole ring using nitrating agents like nitric acid or a mixture of nitric and sulfuric acids.

    Alkylation: Alkylation of the pyrazole ring with appropriate alkyl halides to introduce the methyl groups.

    Formation of Triazoloquinazoline Framework: This involves the cyclization of the pyrazole derivative with triazole and quinazoline precursors under specific conditions, such as heating in the presence of catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-[1-METHYL-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and triazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-[1-METHYL-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-[1-METHYL-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities.

    Quinazoline Derivatives: Compounds with the quinazoline framework are known for their anticancer and antimicrobial properties.

    Pyrazole Derivatives: These compounds are widely studied for their anti-inflammatory and analgesic effects.

Uniqueness

2-[1-METHYL-2-(5-METHYL-3-NITRO-1H-PYRAZOL-1-YL)ETHYL][1,2,4]TRIAZOLO[1,5-C]QUINAZOLINE is unique due to its combination of pyrazole, triazole, and quinazoline moieties, which confer a distinct set of chemical and biological properties

Properties

Molecular Formula

C16H15N7O2

Molecular Weight

337.34 g/mol

IUPAC Name

2-[1-(5-methyl-3-nitropyrazol-1-yl)propan-2-yl]-[1,2,4]triazolo[1,5-c]quinazoline

InChI

InChI=1S/C16H15N7O2/c1-10(8-21-11(2)7-14(19-21)23(24)25)15-18-16-12-5-3-4-6-13(12)17-9-22(16)20-15/h3-7,9-10H,8H2,1-2H3

InChI Key

IVLUGVNYBUXSAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC(C)C2=NN3C=NC4=CC=CC=C4C3=N2)[N+](=O)[O-]

Origin of Product

United States

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